molecular formula C13H7ClN4 B8223812 2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile

2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile

Cat. No.: B8223812
M. Wt: 254.67 g/mol
InChI Key: XAGKWLOQSACXMM-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pyrimidine ring fused with an indole moiety, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves the condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of catalysts such as sodium hydrogencarbonate in ethanol, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydrogencarbonate, malononitrile, and ethyl cyanoacetate. The reactions are typically carried out in solvents like ethanol under reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization reactions can lead to the formation of fused ring systems.

Scientific Research Applications

2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indol-3-yl)pyrimidine-2-amine
  • 5-Chloro-4-(1H-indol-3-yl)pyrimidine-2-amine
  • 6-Chloro-4-(1H-indol-3-yl)pyrimidine-2-amine

Uniqueness

2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonitrile group enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

2-chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-13-17-6-8(5-15)12(18-13)10-7-16-11-4-2-1-3-9(10)11/h1-4,6-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGKWLOQSACXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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